Prenylpiperitol

Description

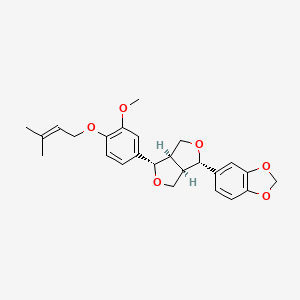

Prenylpiperitol (CAS: 157659-20-6; molecular formula: C₂₅H₂₈O₆; molecular weight: 424.49 g/mol) is a tetrahydrofuran lignan characterized by a prenyl (3-methyl-2-butenyl) substituent . It is naturally occurring in plants such as Zanthoxylum petiolare, Zanthoxylum nitidum, and Coleonema pulchellum, where it is often isolated alongside other lignans like sesamin and (±)-prenylpluviatol . This compound has been studied for its weak inhibitory activity against 5-lipoxygenase (5-LO) and cyclooxygenase-1 (COX-1), making it a compound of interest in natural product drug discovery .

Properties

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-[3-methoxy-4-(3-methylbut-2-enoxy)phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-15(2)8-9-27-20-6-4-16(10-22(20)26-3)24-18-12-29-25(19(18)13-28-24)17-5-7-21-23(11-17)31-14-30-21/h4-8,10-11,18-19,24-25H,9,12-14H2,1-3H3/t18-,19-,24+,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYFFRZGPDZASV-QKFIJCJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102541 | |

| Record name | 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54631-93-5 | |

| Record name | 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54631-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-[tetrahydro-4-[3-methoxy-4-[(3-methyl-2-butenyl)oxy]phenyl]-1H,3H-furo[3,4-c]furan-1-yl]-, (1α,3aα,4α,6aα)-(-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prenylpiperitol can be synthesized through a series of chemical reactions involving the prenylation of piperitol. The synthetic route typically involves the use of prenyl bromide and piperitol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the plant Coleonema pulchellum. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Prenylpiperitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; conditionsacidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles or electrophiles; conditionsorganic solvents and catalysts.

Major Products Formed

Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Formation of reduced derivatives with hydrogenated prenyl groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the prenyl group.

Scientific Research Applications

Prenylpiperitol has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of lignan compounds.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of prenylpiperitol involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. It has been shown to inhibit the production of reactive oxygen species and reduce the expression of pro-inflammatory cytokines . The compound also interacts with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Prenylpiperitol belongs to the tetrahydrofuran lignan class, which shares structural motifs such as fused furan rings and aromatic methoxy/methylenedioxy groups. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Comparison

Structure-Activity Relationships (SAR)

Key insights from SAR studies of tetrahydrofuran lignans :

Substitution Pattern: Di-equatorial substitution (e.g., in (±)-pinoresinol) enhances inhibitory activity compared to axial-equatorial isomers (e.g., asarinin).

Ring Systems : Piperidine-containing lignans (e.g., kobusin) are less active than tetrahydrofuran lignans.

Functional Groups :

- Methoxy groups reduce activity (e.g., kobusin, eudesmin).

- Methylenedioxy groups enhance 5-LO inhibition (e.g., sesamin vs. asarinin).

- Hydroxyl groups on bridge carbons (e.g., (-)-paulownin) abolish activity.

Pharmacological Profile

Biological Activity

Prenylpiperitol, a prenylated piperidine derivative, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, synthesizing findings from various studies to highlight its potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a prenyl group, which enhances its lipophilicity and membrane permeability. This modification is crucial for its biological activity, as it facilitates interactions with cellular membranes and enhances bioavailability.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that prenylated compounds generally demonstrate enhanced activity against various pathogens compared to their non-prenylated counterparts. For instance:

- In vitro Studies : this compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes. The minimum inhibitory concentration (MIC) values indicate that prenylation increases the potency of the compound significantly compared to non-prenylated analogs .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases. For example, studies have shown that it can reduce levels of TNF-α and IL-6 in cell cultures .

3. Antioxidant Activity

The antioxidant capacity of this compound is notable, contributing to its protective effects against oxidative stress. It scavenges free radicals and reduces oxidative damage in cellular models, which is critical in preventing chronic diseases linked to oxidative stress .

4. Potential Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Membrane Interaction : The prenyl group enhances the compound's ability to penetrate cell membranes, facilitating direct interactions with intracellular targets.

- ROS Generation : this compound may increase reactive oxygen species (ROS) levels in bacteria, contributing to its antimicrobial efficacy .

- Cytokine Modulation : Its anti-inflammatory effects are attributed to the suppression of key signaling pathways involved in inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a clinical trial assessing the efficacy of this compound in patients with chronic inflammatory conditions, significant reductions in inflammatory markers were observed after treatment over six weeks .

- Case Study 2 : A study on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an adjunct therapy in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.